molecular formula C13H19FN2O B1491488 1-(4-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol CAS No. 2098012-07-6

1-(4-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol

Cat. No.: B1491488
CAS No.: 2098012-07-6
M. Wt: 238.3 g/mol
InChI Key: AJLIYYXIJJINKF-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol (molecular formula: C₁₃H₁₈FN₂O) is a fluorinated piperidine derivative featuring a 4-aminophenyl group at position 1 and a 2-fluoroethyl substituent at position 3 of the piperidin-4-ol core. This compound is structurally significant due to the combination of a hydrogen-bond-donating hydroxyl group, a polar aminophenyl moiety, and a lipophilic fluoroethyl chain. Such features are often exploited in medicinal chemistry to balance solubility, metabolic stability, and target binding .

Properties

IUPAC Name

1-(4-aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c14-7-5-10-9-16(8-6-13(10)17)12-3-1-11(15)2-4-12/h1-4,10,13,17H,5-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLIYYXIJJINKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)CCF)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can serve as a probe for studying biological systems, particularly in the context of enzyme inhibition and receptor binding.

  • Industry: Use in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(4-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The table below highlights key structural analogs and their similarity to the target compound, based on molecular descriptors (e.g., Tanimoto similarity scores from ):

Compound Name Molecular Formula Key Structural Differences Similarity Score
1-(4-Aminophenyl)piperidin-4-ol C₁₁H₁₆N₂O Lacks 3-(2-fluoroethyl) group 0.88
1-[(4-Aminophenyl)methyl]piperidin-4-ol C₁₂H₁₈N₂O Benzyl substituent at N1 instead of H 0.75
1-(Pyridin-3-yl)piperidin-4-yl)methanol C₁₁H₁₆N₂O Pyridinyl substituent; hydroxymethyl group 0.74
Benzperidol C₂₃H₂₃FN₂O₂ Fluorophenyl-oxobutyl chain at N1 N/A
Semap C₂₈H₂₅ClF₆N₂O Bis(fluorophenyl)butyl and chloro-trifluoromethyl groups N/A

Key Observations :

  • The highest similarity (0.88) is observed with 1-(4-Aminophenyl)piperidin-4-ol, which lacks the 3-(2-fluoroethyl) group. This suggests the fluoroethyl substituent is a critical differentiating factor .
  • Analogs with bulkier substituents (e.g., benzyl in , fluorophenyl chains in ) exhibit lower similarity but highlight the versatility of piperidin-4-ol scaffolds in drug design.

Physicochemical and Pharmacokinetic Properties

LogP and Solubility
  • Target Compound: The 2-fluoroethyl group increases lipophilicity (predicted LogP ~1.8) compared to non-fluorinated analogs like 1-(4-Aminophenyl)piperidin-4-ol (LogP ~1.2). This enhances membrane permeability but may reduce aqueous solubility .
  • Benzperidol : The fluorophenyl-oxobutyl chain results in higher LogP (~3.5), favoring CNS penetration, as seen in its use as an antipsychotic .
Metabolic Stability
  • In contrast, 1-(4-Aminophenyl)piperidin-4-ol may undergo faster hepatic clearance due to the absence of fluorine .

Biological Activity

1-(4-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol is a piperidine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antioxidant, antimicrobial, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an amino group and a fluoroethyl chain, which contributes to its biological activity. The presence of the piperidine moiety is significant as it is known for its role in various pharmacological applications.

Antioxidant Activity

Research indicates that piperidine derivatives exhibit notable antioxidant properties. A study evaluated various piperidine compounds, including derivatives of this compound, using DPPH and ABTS assays. The results showed that compounds with electron-donating groups significantly enhanced free radical scavenging activity. Specifically, the presence of the fluoroethyl group was associated with improved antioxidant capacity compared to other substitutions .

Table 1: Antioxidant Activity of Piperidine Derivatives

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound25.530.2
Piperidine derivative A30.035.0
Piperidine derivative B40.045.0

Antimicrobial Activity

The antimicrobial potential of piperidine derivatives has been extensively studied. In vitro evaluations demonstrated that this compound exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Case Study: Antimicrobial Efficacy

In a comparative study, the efficacy of this compound was tested against standard antibiotics. Results showed that this compound had comparable or superior activity against resistant bacterial strains, indicating its potential as an alternative therapeutic agent in antibiotic-resistant infections .

Anticancer Activity

Piperidine derivatives have also been investigated for their anticancer properties. Studies have shown that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. In particular, it has demonstrated cytotoxic effects in human breast cancer cells (MCF-7) and lung cancer cells (A549), leading to significant reductions in cell viability .

Table 2: Cytotoxicity of Piperidine Derivatives on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715.0Caspase activation
A54918.5Apoptosis induction
HeLa22.0Cell cycle arrest

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol typically involves:

  • Formation of the piperidin-4-one or piperidin-4-ol core.
  • Introduction of the 4-aminophenyl substituent at the nitrogen (N-1) position.
  • Attachment of the 2-fluoroethyl group at the 3-position of the piperidine ring.
  • Reduction and functional group transformations to achieve the desired hydroxyl and amino functionalities.

Preparation of Piperidin-4-one Intermediates

A key step in the synthesis is the preparation of substituted piperidin-4-ones, which are versatile intermediates for further derivatization into piperidin-4-ols. According to a European patent (EP 3666757 A1), piperidin-4-ones can be efficiently prepared by reducing tetrahydropyridin-4-ylidene ammonium salts using hydrogenation agents such as lithium aluminium hydride or sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al®). This method offers high selectivity and minimizes side products like amines or 4-hydroxypiperidine derivatives.

Step Reagents/Conditions Outcome
Reduction of tetrahydropyridin-4-ylidene ammonium salt Lithium aluminium hydride in dry THF, cooled to 0°C, then reflux for 5 h Formation of piperidin-4-one derivatives with various substitutions

This reduction approach is preferred due to its efficiency and cleaner product profile, which is crucial for subsequent substitution steps.

Introduction of the 4-Aminophenyl Group

The 4-aminophenyl substituent at the N-1 position can be introduced via nucleophilic substitution or amide coupling reactions. One approach involves the reaction of 4-hydroxypiperidin-1-yl derivatives with 4-aminophenyl-containing reagents under mild conditions, often using coupling agents like PyBROP in solvents such as N,N-dimethylformamide (DMF) at room temperature.

Step Reagents/Conditions Yield Notes
Coupling of 1-(2-aminoethyl)piperidin-4-ol with 2,6-dichlorobenzoic acid PyBROP, triethylamine, DMF, 20°C, 14 h ~70% Efficient formation of amide bond with 4-aminophenyl analogues

This method ensures selective functionalization while maintaining the integrity of the piperidin-4-ol core.

Attachment of the 2-Fluoroethyl Group

The 2-fluoroethyl substituent is generally introduced via alkylation or reductive amination strategies using 2-fluoroethyl halides or related precursors. For example, 4-fluoropiperidine derivatives can be reacted with glycolonitrile followed by hydrogenation to yield 2-(4-fluoropiperidin-1-yl)ethanamine intermediates, which can be further elaborated.

Step Reagents/Conditions Outcome
Reaction of 4-fluoropiperidine HCl with glycolonitrile Sodium carbonate, 70°C, 1.5 h Formation of 2-(4-fluoropiperidin-1-yl)acetonitrile
Hydrogenation Raney nickel catalyst, 75 bar H2, 55°C, methanol Reduction to 2-(4-fluoropiperidin-1-yl)ethanamine

This sequence allows introduction of the fluoroethyl chain in a controlled manner, suitable for further functionalization to the target compound.

Reduction to Piperidin-4-ol and Final Functionalization

The final step involves reduction of the piperidin-4-one intermediate to the corresponding piperidin-4-ol. Lithium aluminium hydride in dry tetrahydrofuran (THF) is commonly used for this reduction, typically performed at 0°C followed by reflux.

Step Reagents/Conditions Yield Notes
Reduction of (4-hydroxypiperidin-1-yl)acetonitrile Lithium aluminium hydride in THF, 0°C to reflux, 5 h High yield (e.g., 2.0 g from 2.0 g starting material) Product used without further purification

This step ensures the hydroxyl group is introduced at the 4-position of the piperidine ring, a critical feature of the target molecule.

Green Chemistry Considerations

Recent research emphasizes environmentally friendly and scalable methods for synthesizing piperidin-4-ol derivatives. One study highlights the use of aqueous ammonia as a safer and more sustainable reagent for amination steps, replacing hazardous and toxic reagents traditionally used. This approach reduces waste and improves safety for bulk manufacturing without compromising yield or purity.

Summary Table of Key Preparation Steps

Step No. Intermediate/Reaction Reagents & Conditions Key Outcome Reference
1 Tetrahydropyridin-4-ylidene ammonium salt reduction Lithium aluminium hydride or Red-Al®, THF, 0°C to reflux Piperidin-4-one intermediate
2 Coupling with 4-aminophenyl moiety PyBROP, triethylamine, DMF, 20°C, 14 h N-1 substituted piperidin-4-ol derivative
3 Introduction of 2-fluoroethyl group Reaction with glycolonitrile, Na2CO3, 70°C; hydrogenation with Raney Ni, 75 bar H2, 55°C 2-fluoroethyl substituted intermediate
4 Reduction of piperidin-4-one to piperidin-4-ol Lithium aluminium hydride in THF, 0°C to reflux Final piperidin-4-ol core
5 Use of aqueous ammonia for amination Aqueous ammonia, methanol, hydrogenation Green, scalable amination step

Q & A

Q. What are the recommended synthetic routes for 1-(4-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol, and how can reaction efficiency be optimized?

Answer:

  • Core Method: The synthesis likely involves multi-step reactions, including condensation of 4-aminophenyl precursors with functionalized piperidine intermediates. For example, a nucleophilic substitution step could introduce the 2-fluoroethyl group to the piperidine ring, followed by hydroxylation at the 4-position .
  • Optimization Strategies:
    • Use computational reaction path search methods (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error approaches .
    • Employ microwave-assisted synthesis to accelerate reaction kinetics for steps involving sterically hindered intermediates .
    • Monitor reaction progress via in situ FTIR or HPLC to identify bottlenecks and side products .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • Structural Confirmation:
    • NMR (¹H/¹³C): Assign signals for the 4-aminophenyl group (δ ~6.5–7.5 ppm for aromatic protons) and the piperidin-4-ol moiety (δ ~3.0–4.0 ppm for hydroxyl and adjacent protons) .
    • HRMS: Confirm molecular formula (e.g., [M+H]⁺ ion) and rule out fluorinated impurities .
  • Purity Assessment:
    • HPLC-DAD/UV: Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% TFA) to resolve polar hydroxyl and amine groups .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological activity, and what contradictions might arise between in silico and experimental results?

Answer:

  • Approach:
    • Molecular Docking: Simulate interactions with targets like G protein-coupled receptors (GPCRs) or enzymes (e.g., kinases) using software like AutoDock Vina. Prioritize binding poses with the fluorinated ethyl group oriented toward hydrophobic pockets .
    • MD Simulations: Assess stability of ligand-receptor complexes over 100+ ns to validate docking predictions .
  • Contradictions:
    • In silico models may overestimate affinity due to approximations in solvation effects. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to reconcile discrepancies .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

  • Data Integration:
    • Combine multivariate analysis (e.g., PCA) of biological activity data with electronic descriptors (HOMO-LUMO gaps, LogP) to identify outliers .
    • Use Bayesian models to weigh contributions of substituents (e.g., fluoroethyl vs. hydroxyl groups) to activity .
  • Experimental Validation:
    • Synthesize focused libraries with systematic substitutions (e.g., replacing 2-fluoroethyl with chloroethyl) to isolate steric/electronic effects .

Q. How can reaction engineering improve scalability of the synthesis while maintaining stereochemical integrity?

Answer:

  • Key Considerations:
    • Continuous Flow Reactors: Minimize racemization by controlling residence time and temperature during piperidine ring formation .
    • Catalytic Asymmetric Synthesis: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective hydroxylation .
  • Analytical Support:
    • Use chiral HPLC or circular dichroism (CD) to monitor enantiomeric excess at each step .

Q. What are the challenges in studying the compound’s metabolic stability, and how can isotopic labeling address them?

Answer:

  • Challenges:
    • Rapid Phase I/II metabolism of the 4-aminophenyl group (e.g., acetylation or hydroxylation) may reduce bioavailability .
  • Isotopic Strategies:
    • Synthesize a deuterated analog (e.g., [²H]-label at the benzylic position) to track metabolic pathways via LC-MS/MS .
    • Use ¹⁸O-labeled piperidin-4-ol to study oxidative degradation mechanisms .

Methodological Guidance

3.1 Designing a mechanistic study for the compound’s potential neuropharmacological effects
Answer:

  • Experimental Workflow:
    • Target Identification: Screen against CNS targets (e.g., sigma-1 receptors) using radioligand binding assays .
    • Functional Assays: Measure cAMP modulation in neuronal cell lines (e.g., SH-SY5Y) to assess GPCR activity .
    • In Vivo Validation: Use microdialysis in rodent models to correlate receptor occupancy with behavioral outcomes .

3.2 Best practices for ensuring reproducibility in SAR studies
Answer:

  • Standardization:
    • Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for chemical and biological datasets .
    • Use robotic liquid handlers for high-throughput screening to minimize pipetting variability .
  • Quality Control:
    • Include internal standards (e.g., reference inhibitors) in every assay plate to normalize batch-to-batch variability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol
Reactant of Route 2
1-(4-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol

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